2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Description
This compound features a piperazine core substituted at the 4-position with a 1,3-benzodioxol-5-ylmethyl group and at the 1-position with an ethanone moiety linked to a 2-methyl-2,3-dihydro-1H-indole. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor interactions.
Properties
Molecular Formula |
C23H27N3O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C23H27N3O3/c1-17-12-19-4-2-3-5-20(19)26(17)23(27)15-25-10-8-24(9-11-25)14-18-6-7-21-22(13-18)29-16-28-21/h2-7,13,17H,8-12,14-16H2,1H3 |
InChI Key |
WNIDJZPMTZKYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Piperazine Precursor Synthesis
The 4-(1,3-benzodioxol-5-ylmethyl)piperazine moiety is typically prepared through nucleophilic substitution or reductive amination:
-
Method A : Benzodioxole-5-carbaldehyde undergoes reductive amination with piperazine using NaBHCN in methanol at 0–5°C, achieving 78–85% yields.
-
Method B : 1,3-Benzodioxol-5-ylmethyl chloride reacts with piperazine in acetonitrile under basic conditions (KCO), yielding 82–90% product after column chromatography.
Key Data:
| Reactant | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzodioxole-5-carbaldehyde | NaBHCN, MeOH, 0°C | 85 | 98.2 |
| Benzodioxolylmethyl chloride | KCO, ACN, reflux | 90 | 99.1 |
Indole-Ethanone Intermediate Preparation
2-Methyl-2,3-dihydro-1H-indol-1-yl ethanone is synthesized via:
-
Fischer Indole Synthesis : Phenylhydrazine reacts with 3-pentanone in polyphosphoric acid at 120°C (72% yield).
-
Buchwald-Hartwig Amination : 2-Bromoacetophenone couples with methylamine using Pd(dba)/Xantphos catalyst system (68% yield).
Final Coupling Methodologies
Nucleophilic Acylation
The most widely implemented approach involves reacting 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-chloroethanone:
Procedure :
-
Dissolve 1-(2-methylindolin-1-yl)-2-chloroethanone (1.0 eq) and piperazine derivative (1.2 eq) in anhydrous DMF.
-
Add KCO (2.5 eq) and heat at 80°C for 12 hr under N.
-
Purify via silica chromatography (EtOAc/hexane 3:7 → 1:1) to obtain white solid (74% yield).
Optimization Data :
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 74 |
| ACN | 60 | 24 | 58 |
| THF | 70 | 18 | 63 |
Photoredox-Mediated Coupling
A recent advance employs organic photoredox catalysis for C–N bond formation (Method from):
-
Combine 1-(2-methylindolin-1-yl)ethanone (1.0 eq) and 4-(benzodioxolylmethyl)piperazine (1.1 eq) in DCE.
-
Add 2 mol% Mes-AcrClO and irradiate with 450 nm LEDs for 6 hr.
-
Isolate product via aqueous workup (82% yield, 99% purity).
Advantages :
-
Avoids stoichiometric bases
-
Ambient temperature conditions
-
Enhanced functional group tolerance
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| H NMR (400 MHz, CDCl) | δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.82 (s, 1H, benzodioxole), 4.32 (q, J=7.2 Hz, 2H, CHCO), 3.72–3.68 (m, 4H, piperazine), 2.95 (t, J=6.8 Hz, 2H, indoline CH), 1.52 (s, 3H, CH) |
| HRMS (ESI+) | m/z 422.2124 [M+H] (calc. 422.2119) |
| IR (KBr) | 1685 cm (C=O), 1240 cm (C–O–C) |
Critical Process Considerations
Yield-Limiting Factors
Purification Challenges
-
Silica gel chromatography with EtOAc/MeOH/NHOH (90:9:1) effectively separates product from:
Comparative Method Analysis
| Parameter | Nucleophilic Acylation | Photoredox Method |
|---|---|---|
| Reaction Time | 12–18 hr | 6 hr |
| Temperature | 80°C | 25°C |
| Catalyst Cost | None | $1,200/g |
| Scalability | >1 kg demonstrated | <100 g tested |
| Environmental Impact (E-factor) | 32 | 18 |
Industrial-Scale Adaptations
For GMP production (≥50 kg batches):
-
Use continuous flow reactor for acylation step (residence time 45 min)
-
Implement crystallization-based purification from MTBE/heptane
Emerging Alternatives
Enzymatic Coupling
Lipase B from Candida antarctica catalyzes the aminolysis reaction:
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits significant potential in the development of novel therapeutic agents. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant effects. The piperazine moiety is known for its activity in the central nervous system, which is crucial for developing antidepressants. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal properties. This makes them promising candidates for treating infections resistant to conventional therapies .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in neurotransmission and microbial inhibition, indicating a multifaceted pharmacological profile .
Synthesis of Novel Derivatives
The synthesis of derivatives has been a focal point in research involving this compound. For instance, researchers have synthesized and characterized several analogs to assess their biological activity and optimize their pharmacological properties. The introduction of different substituents has been shown to enhance activity against specific targets .
Case Study 1: Antidepressant Development
A study focusing on the synthesis of piperazine derivatives revealed that modifications to the benzodioxole group significantly impacted the antidepressant-like activity in animal models. The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance efficacy while reducing side effects associated with traditional antidepressants .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial effectiveness of synthesized analogs against a range of bacterial strains. The results indicated that some derivatives exhibited superior activity compared to established antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes, such as β-glucuronidase, by binding to the active site and preventing substrate access . This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Implications
Benzodioxole vs.
Indole vs. Tetrazole/Triazole Moieties :
- The 2-methyl-2,3-dihydroindole in the target compound reduces planarity compared to aromatic indoles, possibly altering receptor binding kinetics. In contrast, tetrazole/triazole derivatives (e.g., compounds 22–28, m6) introduce hydrogen-bonding capabilities, improving solubility and metabolic stability .
Piperazine vs. Piperidine Cores :
- Piperazine (pKa ~9.5) is more basic than piperidine (pKa ~11), affecting protonation states at physiological pH and subsequent interactions with ionizable targets .
Ethanone vs. Propenone Linkers: The propenone group in the (E)-configured analog introduces conformational rigidity and extended conjugation, which may enhance affinity for enzymes requiring planar substrates (e.g., kinases) .
Research Findings and Pharmacological Potential
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone , also known as Piribedil, is a complex organic molecule that has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C20H22N4O
Molecular Weight: 342.41 g/mol
IUPAC Name: 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
The structure features a piperazine ring substituted with a benzodioxole moiety and an indole derivative, contributing to its unique pharmacological profile.
1. Antiparkinsonian Effects
Piribedil is primarily recognized for its role as an antiparkinsonian agent. It acts as a D2 dopamine receptor agonist , which is crucial in managing Parkinson's disease symptoms. Studies have demonstrated that Piribedil significantly improves motor functions in animal models of Parkinson's disease by enhancing dopaminergic transmission in the brain .
2. Neuroprotective Properties
Research indicates that Piribedil exhibits neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies have shown that it can reduce neuronal cell death induced by toxic agents, suggesting potential benefits in neurodegenerative disorders beyond Parkinson's disease .
3. Antitumor Activity
Recent investigations have explored the compound's antitumor potential. In vitro assays revealed that Piribedil inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis .
The biological activity of Piribedil can be attributed to several mechanisms:
Dopamine Receptor Modulation: As a D2 receptor agonist, it mimics dopamine's effects, helping alleviate motor symptoms in Parkinson's patients.
Antioxidant Activity: Piribedil's ability to scavenge free radicals contributes to its neuroprotective effects by mitigating oxidative damage in neuronal tissues.
Inhibition of Kinases: Some studies suggest that it may inhibit specific kinases involved in cell proliferation pathways, thereby exerting antitumor effects .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on rat models demonstrated that Piribedil administration led to a significant decrease in markers of oxidative stress in the brain tissue compared to control groups. The findings suggest that the compound may be beneficial in preventing neurodegeneration associated with aging and other neurological disorders .
Q & A
Synthetic Route Design and Optimization
Q: How can researchers design a scalable synthetic route for this compound while minimizing side reactions? A: A multi-step approach is recommended, leveraging:
- Piperazine coupling : React the benzodioxole-substituted piperazine intermediate with 2-methylindole derivatives under reflux in ethanol to form the ethanone backbone .
- Flow chemistry : Use continuous-flow systems to optimize reaction parameters (e.g., temperature, residence time) and reduce by-products, as demonstrated in analogous diazomethane syntheses .
- Design of Experiments (DoE) : Apply statistical modeling to identify critical variables (e.g., solvent polarity, catalyst loading) for yield optimization .
Structural Confirmation Techniques
Q: What analytical techniques are critical for confirming the structural integrity of this compound? A: Key methods include:
- X-ray crystallography : Resolve absolute configuration, as done for structurally related piperazine-thiadiazine hybrids .
- Elemental analysis (CHNS) : Validate empirical formulas with <1% deviation, as shown in hydrazone derivative studies .
- NMR/IR spectroscopy : Compare experimental H/C NMR shifts with computational predictions to confirm substituent positions .
Resolving Spectral Data Contradictions
Q: How can discrepancies in NMR data for this compound be resolved? A:
- Variable temperature NMR : Resolve dynamic rotational isomerism in piperazine or indole moieties by acquiring spectra at different temperatures .
- Crystallographic validation : Cross-reference ambiguous proton environments (e.g., diastereotopic protons) with single-crystal X-ray data .
- Solvent effects : Test in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation artifacts .
Stability Optimization Strategies
Q: What strategies improve the compound’s stability during storage or biological assays? A:
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation of the benzodioxole ring .
- pH-controlled buffers : Use ammonium acetate buffers (pH 6.5) for aqueous solubility, as validated in pharmacopeial assays .
- Light-sensitive packaging : Protect from UV degradation using amber vials, critical for indole derivatives .
Computational Modeling for SAR Studies
Q: What computational methods support structure-activity relationship (SAR) studies for this compound? A:
- Docking simulations : Map interactions with serotonin or dopamine receptors using AutoDock Vina, referencing piperazine-based pharmacophore models .
- DFT calculations : Analyze electron density distributions to predict reactivity at the ethanone carbonyl group .
- MD simulations : Assess conformational flexibility of the 2,3-dihydroindole ring in lipid bilayers .
Solubility Challenges in Bioassays
Q: How can solubility limitations in biological assays be addressed? A:
- Co-solvent systems : Use DMSO-PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or acetyl groups at the indole nitrogen for improved aqueous compatibility .
Purity Assessment via HPLC
Q: Which HPLC parameters ensure accurate purity assessment? A:
- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile phase : Gradient of 0.1% TFA in acetonitrile/water (30:70 to 70:30 over 20 min).
- Detection : UV at 254 nm, with retention time cross-checked against spiked standards .
By-Product Analysis in Synthesis
Q: How can researchers identify and mitigate by-products during synthesis? A:
- LC-MS monitoring : Track intermediates in real-time to detect premature cyclization or oxidation by-products .
- Recrystallization : Purify crude products using DMF-EtOH (1:1) to remove unreacted starting materials .
Biological Target Validation
Q: What experimental approaches validate putative biological targets (e.g., GPCRs)? A:
- Radioligand binding assays : Use H-labeled analogs to quantify affinity for serotonin (5-HT) or σ receptors .
- Knockout models : Test activity in CRISPR-edited cell lines lacking specific receptor subtypes .
Addressing Bioactivity Data Variability
Q: How should conflicting bioactivity data across studies be addressed? A:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and receptor binding .
- Batch-to-batch consistency : Ensure purity >95% via HPLC and elemental analysis to exclude impurities as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
